N-Ethyl-N'-phenylguanidine
Description
N-Ethyl-N'-phenylguanidine is a guanidine derivative characterized by an ethyl group and a phenyl group attached to the guanidine core. Guanidines are renowned for their strong basicity (pKa ~13) and ability to form hydrogen bonds, making them valuable in catalysis, medicinal chemistry, and materials science . The ethyl group in this compound likely enhances lipophilicity and steric effects, while the phenyl group introduces aromaticity and hydrophobicity, influencing its reactivity and biological interactions .
Properties
CAS No. |
17853-20-2 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethyl-1-phenylguanidine |
InChI |
InChI=1S/C9H13N3/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,10,11,12) |
InChI Key |
ZZNNICXGSFSHCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N’-phenylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, thiourea derivatives are widely used as guanidine precursors, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, N-chlorophthalimide, isocyanides, and amines can be used in a one-pot synthesis to produce N,N’-disubstituted guanidines .
Industrial Production Methods
Industrial production of N-Ethyl-N’-phenylguanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-phenylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N-Ethyl-N’-phenylguanidine into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-Ethyl-N’-phenylguanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: N-Ethyl-N’-phenylguanidine is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-phenylguanidine involves its interaction with molecular targets and pathways. The compound’s high basicity and ability to form hydrogen bonds enable it to interact with various biological molecules, such as amino acids and nucleic acids . These interactions can influence the conformation and function of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl vs. Methyl Groups
- N-Ethylguanidine (C₃H₉N₃) exhibits greater lipophilicity than N,N’-Dimethylguanidine due to its longer alkyl chain, enhancing its solubility in organic solvents .
- In contrast, methyl groups in N,N’-Dimethylguanidine reduce steric hindrance, favoring applications in nucleophilic catalysis .
Phenyl vs. Nitro Groups
- The phenyl group in This compound confers aromatic π-π stacking capabilities, which are absent in N-Ethyl-N'-nitroguanidine . The nitro group in the latter increases electrophilicity, making it reactive in redox reactions .
- Diphenylguanidine (two phenyl groups) shows extreme hydrophobicity, limiting its solubility in polar solvents but enhancing interactions with aromatic biological targets .
Substituted Phenyl Derivatives
- N-(4-Ethylphenyl)guanidine demonstrates how para-substituents on the phenyl ring modulate electronic effects. The ethyl group donates electrons slightly, altering binding affinities in enzyme inhibition compared to chloro- or nitro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
